(Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane]
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Overview
Description
(Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane] is a chemical compound with the molecular formula C18H14N4O4Si2. This compound is characterized by the presence of two isocyanate groups attached to a phenyl ring, which is further connected to a silicon atom through an ethane-1,2-diyl linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane] typically involves the reaction of phenylsilane derivatives with ethane-1,2-diyl diisocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and toluene, and the reaction is often catalyzed by transition metal catalysts such as palladium or platinum.
Industrial Production Methods: In an industrial setting, the production of (Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane] involves large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is conducted at elevated temperatures and pressures to optimize yield and purity. Post-reaction, the product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: (Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The isocyanate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are employed in substitution reactions.
Major Products:
Oxidation: Formation of siloxanes or silanols.
Reduction: Formation of diamines.
Substitution: Formation of ureas or carbamates.
Scientific Research Applications
(Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane] finds applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential in bioconjugation and labeling of biomolecules.
Medicine: Explored for its use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of (Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane] involves the interaction of its isocyanate groups with nucleophilic sites on target molecules. This interaction leads to the formation of stable covalent bonds, which can modify the properties of the target molecules. The molecular targets include proteins, nucleic acids, and other biomolecules, and the pathways involved are primarily related to covalent modification and cross-linking.
Comparison with Similar Compounds
- (Methane-1,1-diyl)bis[diisocyanato(phenyl)silane]
- (Propane-1,3-diyl)bis[diisocyanato(phenyl)silane]
- (Butane-1,4-diyl)bis[diisocyanato(phenyl)silane]
Uniqueness: (Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane] is unique due to its specific ethane-1,2-diyl linkage, which imparts distinct chemical and physical properties compared to its analogs. This linkage influences the reactivity and stability of the compound, making it suitable for specialized applications in various fields.
Properties
CAS No. |
85314-84-7 |
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Molecular Formula |
C18H14N4O4Si2 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-[diisocyanato(phenyl)silyl]ethyl-diisocyanato-phenylsilane |
InChI |
InChI=1S/C18H14N4O4Si2/c23-13-19-27(20-14-24,17-7-3-1-4-8-17)11-12-28(21-15-25,22-16-26)18-9-5-2-6-10-18/h1-10H,11-12H2 |
InChI Key |
NBBCFDOPIUFSPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](CC[Si](C2=CC=CC=C2)(N=C=O)N=C=O)(N=C=O)N=C=O |
Origin of Product |
United States |
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